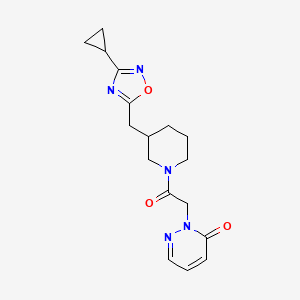![molecular formula C13H17Cl2NO B2444649 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 1795278-26-0](/img/structure/B2444649.png)
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
カタログ番号 B2444649
CAS番号:
1795278-26-0
分子量: 274.19
InChIキー: SNIRHICAFUANRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride” is a bicyclic compound with a chlorine atom attached to a phenyl group, and a hydroxyl group attached to the bicyclic structure. The presence of the azabicyclo[3.2.1]octane structure suggests that it might have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Bicyclic compounds like this can undergo a variety of reactions, including oxidation and rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the hydroxyl group might make it more polar, and the chlorine atom might make it more reactive .科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and characterization of similar compounds, like (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, involve techniques such as NMR and HRMS spectroscopy, with crystal structure analysis done through X-ray crystallography. This process helps in understanding the molecular configuration and intermolecular interactions of such compounds (Wu, Guo, Zhang, & Xia, 2015).
Conformational Studies
- Comparative conformational studies of related compounds, like α and β epimers of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ol, utilize the Molecular Mechanics Method (MM2). Such studies help in understanding the preferred molecular conformations and their stability, which is crucial for determining the compound's potential applications (Arias, Gálvez, & Somoza, 1990).
Structural Derivatives Study
- Research on the synthesis and structural study of esters derived from related compounds, such as 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid, is conducted using IR, NMR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure, conformation, and possible interactions, which are essential for developing new derivatives with specific properties (Diez et al., 1991).
Pharmacological Potential
- Although specific to a different compound, studies on SCH 486757, a derivative of 8-azabicyclo[3.2.1]octan-3-ol, in humans reveal novel metabolites formed and their metabolic pathways. This kind of research is crucial for understanding the pharmacological and toxicological profiles of related compounds (Penner et al., 2010).
Catalytic Applications
- Recent studies have shown that homologues of hydroxylamine 8-Azabicyclo[3.2.1]octan-8-ol can efficiently catalyze the oxidation of secondary alcohols using molecular oxygen, indicating potential applications in catalysis (Toda et al., 2023).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11;/h1-4,11-12,15-16H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIRHICAFUANRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2444571.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2444572.png)
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444574.png)

![N-(4-chlorobenzyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2444578.png)
![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2444579.png)

![Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2444583.png)
![2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2444584.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2444587.png)
